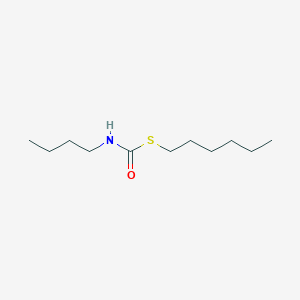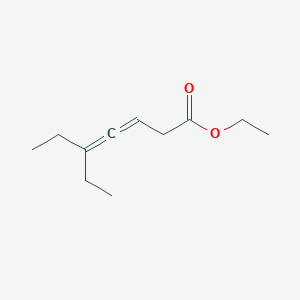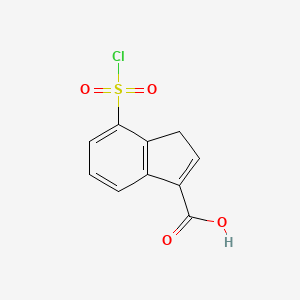![molecular formula C26H38F2N2O B14281425 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine CAS No. 126163-69-7](/img/structure/B14281425.png)
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a difluoro-heptyloxyphenyl group and a nonyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Heptyloxyphenyl Intermediate: The synthesis begins with the preparation of 2,3-difluoro-4-heptyloxyphenylboronic acid. This intermediate is obtained by reacting 2,3-difluorophenol with heptyl bromide in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: The heptyloxyphenylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyrimidine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, under an inert atmosphere.
Final Functionalization: The resulting intermediate is further functionalized to introduce the nonyl chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine involves its interaction with specific molecular targets. The difluoro and heptyloxy groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-4-(N-hexyloxy)phenylboronic acid
- 4,4′-Difluorobenzophenone
- α-Chloro-4-fluorotoluene
Uniqueness
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
126163-69-7 |
|---|---|
分子式 |
C26H38F2N2O |
分子量 |
432.6 g/mol |
IUPAC名 |
2-(2,3-difluoro-4-heptoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C26H38F2N2O/c1-3-5-7-9-10-11-13-15-21-19-29-26(30-20-21)22-16-17-23(25(28)24(22)27)31-18-14-12-8-6-4-2/h16-17,19-20H,3-15,18H2,1-2H3 |
InChIキー |
ASGKBAUXUXOKGG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)




![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)

![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
